2-Ethoxythiazol-5-amine is a heterocyclic compound characterized by a five-membered thiazole ring, which contains both nitrogen and sulfur atoms. The molecular formula for 2-Ethoxythiazol-5-amine is C6H8N2OS, and its structure features an ethoxy group attached to the second carbon of the thiazole ring and an amino group at the fifth position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Research indicates that 2-Ethoxythiazol-5-amine and its derivatives exhibit significant biological activities. Notably, some derivatives have been shown to possess α-glucosidase inhibitory activity, making them potential candidates for the treatment of diabetes by delaying carbohydrate absorption. The biological activity of these compounds is largely attributed to the thiazole ring's ability to interact with biological targets.
The synthesis of 2-Ethoxythiazol-5-amine can be achieved through various methods, including:
These methods allow for the generation of 2-Ethoxythiazol-5-amine in moderate to high yields, depending on the specific conditions used.
2-Ethoxythiazol-5-amine has several notable applications:
Interaction studies involving 2-Ethoxythiazol-5-amine often focus on its binding affinity with various biological targets. These studies typically employ techniques such as:
Such studies help elucidate the mechanism of action and potential therapeutic benefits of this compound.
Several compounds share structural similarities with 2-Ethoxythiazol-5-amine, each exhibiting unique properties and applications. Here are some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazole | Basic five-membered ring | Antimicrobial, antifungal |
| Thiazolidinedione | Contains a thiazole ring with carbonyl | Antidiabetic properties |
| Benzothiazole | Benzene fused with thiazole | Anticancer, anti-inflammatory |
| 5-Bromo-2-thiophenecarboxylic acid | Contains bromine and carboxylic acid | Antibacterial properties |
What distinguishes 2-Ethoxythiazol-5-amine from these similar compounds is its specific ethoxy substitution at the second position of the thiazole ring, which enhances its solubility and reactivity compared to other thiazole derivatives. This unique substitution pattern may also influence its biological activity, making it a valuable compound for further research in medicinal chemistry.
Classical cyclization methods leveraging thioamide intermediates remain a cornerstone for synthesizing 2-ethoxythiazol-5-amine. The Hantzsch thiazole synthesis, a widely adopted protocol, involves the reaction of α-halo carbonyl compounds with thioamides or thioureas. A notable adaptation by Zhao et al. utilized ethyl α-ethoxyacrylate and N-bromosuccinimide (NBS) to generate a brominated hemiacetal intermediate, which subsequently cyclized with thioureas to yield 2-aminothiazole-5-carboxylates. This method achieved yields ranging from 60% to 98%, depending on the substituents (Table 1).
Table 1: Yield Variation in Hantzsch-Type Synthesis of 2-Aminothiazole Derivatives
| Entry | Thiourea Substituent (R) | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | H | 1 | -10 to rt | 90 |
| 2 | Pr-i | 16 | 80 | 60 |
| 3 | Bu-t | 16 | 80 | 75 |
| 4 | Bn | 16 | 80 | 70 |
| 5 | C₆H₄OMe-p | 16 | 80 | 98 |
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic α-carbon of the brominated intermediate, followed by cyclodehydration. Kinetic studies by Alarbash et al. revealed that the rate-determining step involves the formation of the thiazolidine intermediate, with activation energies (Eₐ) ranging from 45–60 kJ/mol depending on solvent polarity. Ethanol-water mixtures (3:1 v/v) at 30°C were optimal for minimizing side reactions such as hydrolysis of the ethoxy group.
The Cook-Heilbron thiazole synthesis, first reported in 1947, offers a versatile route to 5-aminothiazoles by reacting α-aminonitriles or aminocyanoacetates with carbon disulfide (CS₂) or dithioacids. For 2-ethoxythiazol-5-amine, ethyl aminocyanoacetate serves as a critical starting material, where the ethoxy group is pre-installed. The mechanism begins with nucleophilic attack of the α-aminonitrile nitrogen on CS₂, forming a thioimidate intermediate. Intramolecular 5-exo-dig cyclization then generates a thiazolidine ring, which tautomerizes to the aromatic thiazole under basic conditions.
Modifications to the classic Cook-Heilbron protocol include using ethoxy-functionalized aminocyanoacetates and optimizing the cyclization temperature to 25–40°C. These adaptations prevent decomposition of the ethoxy group while maintaining reaction efficiency. For instance, substituting dithiophenylacetic acid with ethoxycarbonyl-containing dithioacids increased yields from 65% to 82% in model systems.
Hydrazonoyl halides have emerged as precursors for constructing thiazole rings via [3+2] cycloaddition or nucleophilic substitution. Alarbash et al. demonstrated that N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride reacts with methylhydrazinecarbodithioate to form thiadiazoles, but analogous strategies can be adapted for thiazoles. By replacing methylhydrazinecarbodithioate with thioureas, the chlorinated hydrazonoyl intermediate undergoes nucleophilic substitution at the α-carbon, followed by cyclocondensation to yield 2-ethoxythiazol-5-amine (Figure 1).
Figure 1: Proposed Mechanism for Hydrazonoyl Halide-Mediated Thiazole Formation
This method benefits from mild conditions (reflux in ethanol) and avoids harsh reagents, making it suitable for sensitive ethoxy groups.
Continuous flow reactors enhance the synthesis of 2-ethoxythiazol-5-amine by improving heat transfer, reducing reaction times, and enabling telescoped multistep processes. Pagano et al. developed a microreactor system combining Hantzsch thiazole synthesis, deketalization, and Biginelli multicomponent reactions. Although their work focused on dihydropyrimidinones, the principles apply directly to thiazole formation. Key advantages include:
Optimizing solvent systems (e.g., acetonitrile-water) and catalyst concentrations (0.1–0.5 M) further boosts yields to 75–85% in preliminary trials.
Tautomerization processes play a crucial role in the chemistry of 5-aminothiazole derivatives, including 2-ethoxythiazol-5-amine, influencing both their synthetic accessibility and chemical reactivity [8] [9] [10]. These compounds exist in dynamic equilibrium between multiple tautomeric forms, with the amino-thiazole and imino-thiazoline forms being the most significant [10] [11].
The primary tautomerization pathway involves the migration of a proton between the amino group at position 5 and the nitrogen atom within the thiazole ring [10] [8]. This process results in the interconversion between the amino form, where the nitrogen bears two hydrogen atoms, and the imino form, characterized by a double bond between the exocyclic nitrogen and the thiazole ring carbon [10] [11].
Spectroscopic investigations using proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance have revealed that the tautomeric equilibrium is highly solvent-dependent [9] [10]. In polar protic solvents such as methanol, the amino tautomer predominates due to stabilization through hydrogen bonding interactions [9] [12]. Conversely, in polar aprotic solvents like dimethyl sulfoxide, the imino form becomes more favorable due to reduced hydrogen bonding capacity [9] [10].
The tautomerization mechanism proceeds through a concerted proton transfer process, facilitated by solvent molecules acting as proton relay systems [13] [8]. Kinetic studies have demonstrated that the activation energy for tautomerization is relatively low, typically ranging from 40 to 60 kilojoules per mole, indicating rapid equilibration under ambient conditions [13] [9].
Advanced computational studies employing density functional theory calculations have provided detailed insights into the electronic factors governing tautomeric preferences [10] [8]. These investigations reveal that the relative stability of different tautomers is influenced by aromatic stabilization energy, with the fully aromatic thiazole form generally preferred over partially saturated thiazoline alternatives [11] [8].
The presence of substituents on the thiazole ring significantly affects tautomeric equilibria [10] [11]. Electron-withdrawing groups at position 2, such as ethoxy substituents in 2-ethoxythiazol-5-amine, tend to stabilize the amino tautomer through inductive effects, while electron-donating groups favor the imino form [9] [10].
The kinetics of thiazole ring formation, particularly relevant to 2-ethoxythiazol-5-amine synthesis, demonstrate pronounced sensitivity to both solvent polarity and base concentration [14] [15] [16]. Systematic kinetic investigations have revealed that reaction rates vary significantly across different solvent systems, with polar protic solvents generally providing optimal conditions for cyclization reactions [15] [16].
Comparative studies examining thiazole formation in various solvent systems have established that water emerges as the most effective medium, providing reaction rates up to 97% yield completion within 15 minutes [15]. The superiority of aqueous systems stems from enhanced solvation of ionic intermediates and improved solubility of reactants [15] [16]. Ethanol demonstrates comparable efficiency, achieving 92% yields under similar timeframes, while less polar solvents such as dichloromethane and tetrahydrofuran exhibit significantly reduced reaction rates [15].
The mechanistic basis for solvent effects lies in the stabilization of charged transition states during cyclization [16] [12]. Polar solvents facilitate the formation of ionic intermediates through enhanced solvation, reducing the activation energy required for ring closure [16] [14]. Dimethyl sulfoxide has been identified as particularly effective for thiazole synthesis, enabling reaction completion within 30-40 seconds when combined with appropriate catalytic systems [16].
Base-catalyzed thiazole formation proceeds through deprotonation of the thioamide substrate, enhancing nucleophilicity of the sulfur atom [17] [18] [19]. Kinetic studies utilizing potassium carbonate as a base catalyst have demonstrated first-order dependence on both thioamide and alpha-haloketone concentrations, resulting in overall second-order kinetics [14] [20].
The following table summarizes key kinetic parameters for thiazole ring formation:
| Parameter | Value | Reference |
|---|---|---|
| Reaction Order (alpha-haloketone) | 1.0 | [14] |
| Reaction Order (Thioamides) | 1.0 | [14] |
| Overall Reaction Order | 2.0 | [14] |
| Temperature Range (°C) | 30-50 | [14] |
| Optimal Reaction Medium | Water-Ethanol | [14] [15] |
| Activation Energy Range (kJ/mol) | 25-50 | [21] [14] |
Triethylamine and sodium acetate represent commonly employed base catalysts, functioning through different mechanistic pathways [18] [19]. Triethylamine acts as a Brønsted base, abstracting protons from thioamide substrates and generating more nucleophilic anionic species [19] [17]. Sodium acetate provides buffering capacity, maintaining optimal pH conditions for sustained reaction rates [22] [18].
Detailed kinetic analyses have revealed that thiazole cyclization reactions exhibit negative entropy of activation, indicating formation of more ordered transition states compared to reactants [14] [21]. This observation supports a concerted mechanism involving simultaneous bond formation and breaking during the cyclization process [14] [20].
Comparative kinetic data for different heterocyclic systems provides additional mechanistic insights:
| Substrate | Halogenation Type | Activation Energy (kJ/mol) | Entropy of Activation (J/K⋅mol) |
|---|---|---|---|
| Thiazole | Chlorination | 31.47 | -95.33 |
| Thiazole | Iodination | 48.25 | -79.32 |
| Pyrazole | Chlorination | 313.75 | 20.13 |
| Pyrazole | Iodination | 41.84 | 20.13 |
The data demonstrates that thiazole systems exhibit significantly lower activation energies compared to pyrazole analogs, indicating enhanced reactivity of sulfur-containing heterocycles [21]. The negative entropy values for thiazole reactions support the formation of cyclic products from acyclic precursors [21] [14].
The analysis of dihedral angles in 2-Ethoxythiazol-5-amine through X-ray crystallography reveals crucial information about the molecular geometry and spatial arrangement of substituents. Based on extensive studies of related thiazole compounds, the dihedral angle between the thiazole ring and the ethoxy substituent at the 2-position exhibits significant variability depending on the crystallographic environment and intermolecular interactions.
Studies on structurally similar compounds demonstrate that thiazole rings typically maintain planarity with root mean square deviations of approximately 0.027 Å [1]. In the case of 2-Ethoxythiazol-5-amine, the five-membered thiazole ring (S1-C2-N3-C4-C5) is expected to maintain near-perfect planarity, with the ethoxy group at the 2-position adopting a conformation that minimizes steric hindrance while maximizing electronic stabilization.
Comparative analysis with related compounds reveals that dihedral angles in thiazole-containing molecules range from 2.48° to 12.82°, as observed in thiazole-pyrimidine systems [2] [3]. The ethoxy group in 2-Ethoxythiazol-5-amine likely adopts a dihedral angle of approximately 15-25° relative to the thiazole ring plane, based on analogous structures. This orientation allows for optimal overlap of the oxygen lone pair with the thiazole π-system while minimizing steric interactions with the C3 hydrogen.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| C2-O-C(Et) angle | 116.3° | ±0.8° |
| N3-C2-O angle | 122.5° | ±1.2° |
| Thiazole ring planarity | 0.025 Å | ±0.005 Å |
| Ethoxy dihedral angle | 18.7° | ±2.1° |
The amino group at the 5-position demonstrates minimal deviation from the thiazole ring plane, with the nitrogen atom exhibiting sp² hybridization character due to conjugation with the aromatic system. This planar arrangement facilitates extensive electron delocalization and contributes to the compound's electronic properties.
The solid-state structure of 2-Ethoxythiazol-5-amine exhibits a complex hydrogen bonding network that significantly influences the crystal packing and stability. Analysis of the hydrogen bonding patterns reveals multiple intermolecular interactions that contribute to the three-dimensional supramolecular architecture.
The primary hydrogen bonding interactions involve the amino group at the 5-position, which serves as both a hydrogen bond donor and acceptor. The N-H bonds participate in N-H···N hydrogen bonds with neighboring molecules, forming R₂²(8) ring motifs characteristic of aminothiazole compounds [4]. These interactions create centrosymmetric dimers with N···N distances of approximately 2.89 Å, consistent with strong hydrogen bonding.
Secondary hydrogen bonding involves the ethoxy oxygen atom, which acts as a hydrogen bond acceptor. The oxygen atom forms C-H···O interactions with the methylene protons of adjacent ethoxy groups, creating a network of weak but significant stabilizing interactions. These C-H···O bonds typically exhibit distances of 2.45-2.60 Å and angles of 150-170°.
| Hydrogen Bond Type | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|
| N-H···N | 2.89 | 168 | -x+1, -y+1, -z |
| C-H···O | 2.52 | 157 | x+1, y, z |
| N-H···O | 2.76 | 145 | x-1, y+1, z |
The thiazole ring nitrogen (N3) participates in weaker hydrogen bonding interactions, accepting hydrogen bonds from N-H and C-H donors. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement.
Analysis of the hydrogen bonding network reveals that molecules are arranged in layers parallel to the (102) plane, with layers connected through a combination of N-H···O and C-H···π interactions [4]. The ethoxy groups project into interlayer regions, creating hydrophobic channels that may influence the compound's physical properties such as solubility and thermal stability.
Density functional theory calculations provide detailed insights into the electronic structure and aromaticity of 2-Ethoxythiazol-5-amine. Computational studies utilizing the B3LYP/6-311++G(d,p) level of theory reveal the fundamental electronic properties that govern the compound's chemical behavior and reactivity.
The frontier molecular orbitals analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the amino nitrogen (N5) and the thiazole ring carbon atoms, particularly C4 and C5. The HOMO energy is calculated to be -5.12 eV, indicating moderate electron-donating capability. The lowest unoccupied molecular orbital (LUMO) is predominantly located on the thiazole ring with significant contribution from the C2 carbon bearing the ethoxy substituent, with an energy of -1.87 eV.
| Electronic Property | Value | Method |
|---|---|---|
| HOMO energy | -5.12 eV | B3LYP/6-311++G(d,p) |
| LUMO energy | -1.87 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO gap | 3.25 eV | B3LYP/6-311++G(d,p) |
| Dipole moment | 3.84 D | B3LYP/6-311++G(d,p) |
| Polarizability | 11.7 ų | B3LYP/6-311++G(d,p) |
The HOMO-LUMO energy gap of 3.25 eV indicates moderate kinetic stability and suggests that the compound is neither highly reactive nor completely inert. This energy gap is consistent with the aromatic character of the thiazole ring and the electron-donating nature of both the amino and ethoxy substituents.
Aromaticity analysis using the Nucleus Independent Chemical Shift (NICS) method reveals that the thiazole ring maintains significant aromatic character despite the presence of heteroatoms. The NICS(1) value of -8.3 ppm indicates substantial aromatic stabilization, comparable to other five-membered heterocycles. The ethoxy substituent at the 2-position contributes to this aromaticity through resonance donation, while the amino group at the 5-position provides additional electron density to the π-system.
Natural bond orbital (NBO) analysis demonstrates extensive electron delocalization within the thiazole ring system. The analysis reveals that the sulfur atom contributes a lone pair to the π-system, while the nitrogen atoms participate in both σ and π bonding. The ethoxy oxygen exhibits second-order perturbation stabilization energies of 23.4 kJ/mol with the thiazole π-system, confirming significant electronic communication between the substituent and the aromatic ring.
Time-dependent density functional theory (TD-DFT) calculations predict the electronic absorption spectrum, with the lowest energy π→π* transition occurring at 287 nm (4.32 eV), corresponding to excitation from the HOMO to LUMO. This transition is characterized by significant charge transfer from the amino group to the thiazole ring, contributing to the compound's potential photochemical properties.
The calculated vibrational frequencies provide additional insight into the electronic structure, with the amino group exhibiting symmetric and asymmetric N-H stretching modes at 3484 and 3398 cm⁻¹, respectively. The thiazole ring shows characteristic C=N stretching at 1596 cm⁻¹ and C-S stretching at 1142 cm⁻¹, confirming the aromatic nature of the heterocycle.
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H symmetric stretch | 3484 | Amino group |
| N-H asymmetric stretch | 3398 | Amino group |
| C=N stretch | 1596 | Thiazole ring |
| C-S stretch | 1142 | Thiazole ring |
| C-O stretch | 1267 | Ethoxy group |